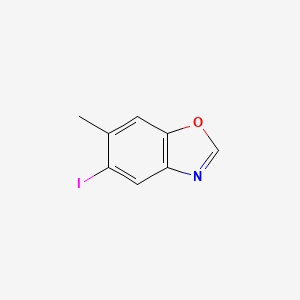
5-Iodo-6-methyl-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and an iodo-substituted aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal oxides and nanocatalysts are frequently used to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
5-Iodo-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
科学的研究の応用
5-Iodo-6-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug discovery.
作用機序
The mechanism of action of 5-Iodo-6-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
類似化合物との比較
Similar Compounds
5-Iodo-1,3-benzoxazole: Lacks the methyl group at the 6-position.
6-Methyl-1,3-benzoxazole: Lacks the iodine atom at the 5-position.
5-Bromo-6-methyl-1,3-benzoxazole: Contains a bromine atom instead of iodine at the 5-position.
Uniqueness
5-Iodo-6-methyl-1,3-benzoxazole is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and membrane permeability .
特性
分子式 |
C8H6INO |
|---|---|
分子量 |
259.04 g/mol |
IUPAC名 |
5-iodo-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
InChIキー |
JTXHLZMUBGWTPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1I)N=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


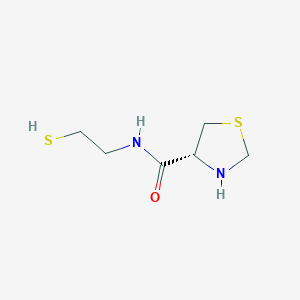



![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
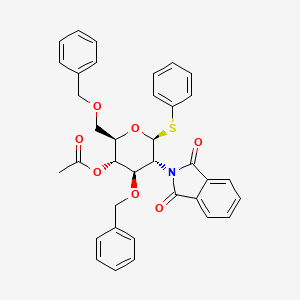

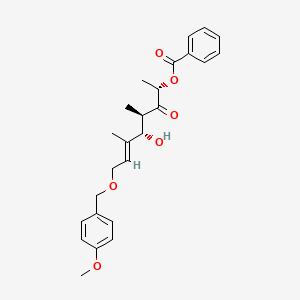




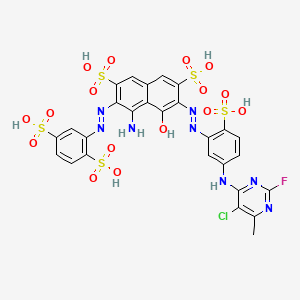
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
